

Spectroscopic Analysis of 3-Bromomethyl-benzenesulfonyl chloride: A Technical Guide

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| Compound of Interest | |
|----------------------|--|
| Compound Name: | 3-Bromomethyl-benzenesulfonyl chloride |
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for **3-Bromomethyl-benzenesulfonyl chloride**, a key reagent in organic synthesis and drug discovery. While experimental spectra for this specific compound are not readily available in public databases, this document outlines the predicted spectroscopic characteristics based on its chemical structure. Furthermore, it details the standard experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, which are crucial for the structural elucidation and quality control of this and similar compounds.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for **3-Bromomethyl-benzenesulfonyl chloride**. These predictions are based on established principles of NMR, IR, and MS, providing a baseline for researchers working with this compound.

Table 1: Predicted ^1H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
|------------------------------------|--------------|-------------|---------------------|
| ~7.9 - 8.1 | m | 2H | Aromatic CH |
| ~7.6 - 7.8 | m | 2H | Aromatic CH |
| ~4.7 | s | 2H | -CH ₂ Br |

Solvent: CDCl₃. These are estimated values and may vary based on experimental conditions.

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |
|---------------------------------|----------------------|
| ~145 | C-SO ₂ Cl |
| ~140 | C-CH ₂ Br |
| ~135 | Aromatic CH |
| ~130 | Aromatic CH |
| ~128 | Aromatic CH |
| ~125 | Aromatic CH |
| ~32 | -CH ₂ Br |

Solvent: CDCl₃. These are estimated values and may vary based on experimental conditions.

Table 3: Predicted Key IR Absorption Bands

| Wavenumber (cm ⁻¹) | Functional Group Vibration |
|--------------------------------|----------------------------|
| 3100 - 3000 | C-H stretch (aromatic) |
| 1370 - 1350 | S=O stretch (asymmetric) |
| 1180 - 1160 | S=O stretch (symmetric) |
| ~1220 | C-Br stretch |
| 600 - 500 | S-Cl stretch |

Sample preparation: KBr pellet or thin film.

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation |
|-------------|--|
| 268/270/272 | Molecular ion peak $[M]^{+}\bullet$ corresponding to the isotopic distribution of Br and Cl. |
| 189/191 | Fragment ion from the loss of Br. |
| 171 | Fragment ion from the loss of SO_2Cl . |
| 91 | Tropylium ion, a common fragment for benzylic compounds. |

Ionization method: Electron Ionization (EI). The presence of bromine (^{79}Br and ^{81}Br) and chlorine (^{35}Cl and ^{37}Cl) isotopes will result in characteristic isotopic patterns for bromine and chlorine-containing fragments.

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data outlined above. These protocols are generalized for organic compounds of this nature and can be adapted as needed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon framework of the molecule.

Procedure:

- Sample Preparation: Dissolve approximately 10-20 mg of **3-Bromomethyl-benzenesulfonyl chloride** in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3) in a clean, dry NMR tube.[\[1\]](#)[\[2\]](#)
Ensure the sample is fully dissolved.
- Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
- ^1H NMR Acquisition:

- Acquire the spectrum using a standard pulse program.
- Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
- Co-add 16 to 64 scans to achieve an adequate signal-to-noise ratio.
- ^{13}C NMR Acquisition:
 - Acquire the spectrum using a proton-decoupled pulse sequence.
 - Typical parameters include a 45° pulse angle and a relaxation delay of 2 seconds.
 - A larger number of scans (e.g., 1024 or more) is typically required to obtain a good signal-to-noise ratio due to the low natural abundance of ^{13}C .
- Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Procedure:

- Sample Preparation (Thin Solid Film Method):
 - Dissolve a small amount of the solid sample in a volatile solvent like methylene chloride.[3]
 - Apply a drop of the solution onto a clean, dry salt plate (e.g., NaCl or KBr).[3]
 - Allow the solvent to evaporate completely, leaving a thin film of the compound on the plate.[3]
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition:

- Place the salt plate in the sample holder of the spectrometer.
- Acquire a background spectrum of the clean, empty salt plate.
- Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
- The typical scanning range is 4000-400 cm^{-1} .

Mass Spectrometry (MS)

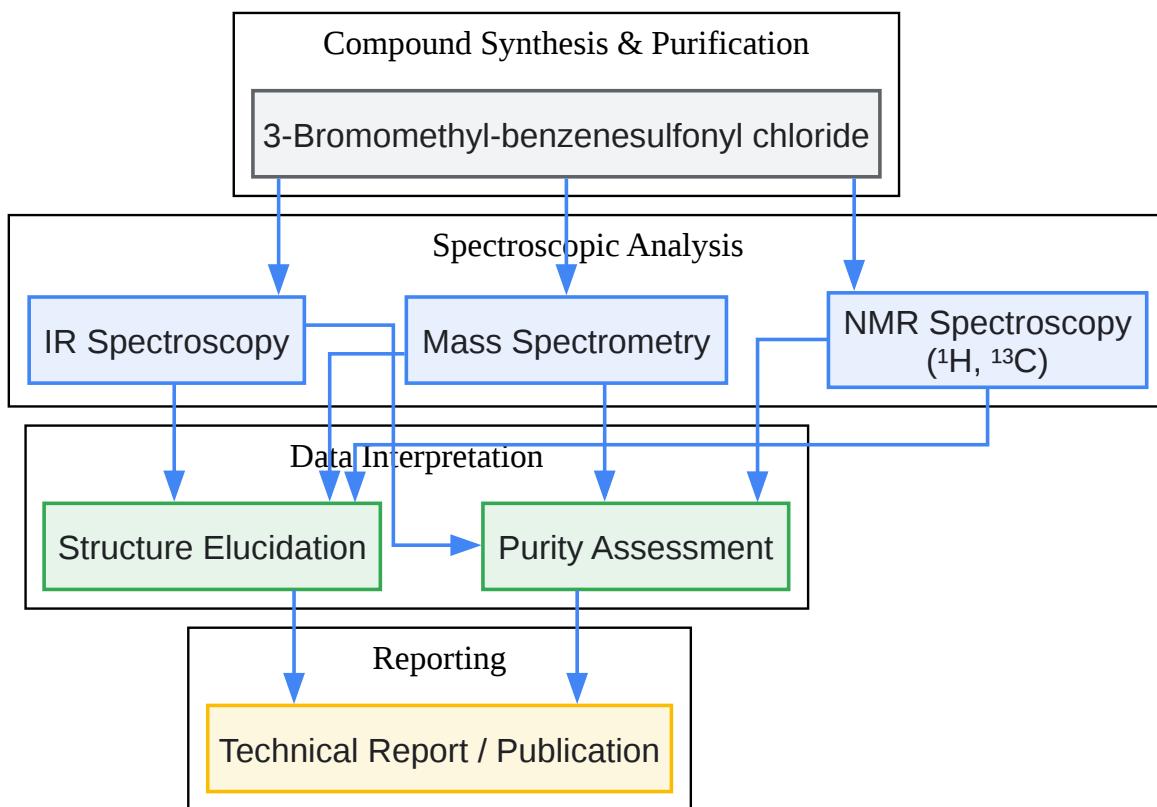
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Procedure:

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by Gas Chromatography (GC-MS).
- Ionization: Utilize Electron Ionization (EI) with a standard electron energy of 70 eV.^[4] This method provides reproducible fragmentation patterns.
- Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).
- Detection: The detector records the abundance of each ion at a specific m/z value.
- Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and interpret the fragmentation pattern to deduce the structure of the molecule. The isotopic distribution patterns for bromine and chlorine will be key in identifying fragments containing these atoms.^[5]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **3-Bromomethyl-benzenesulfonyl chloride**.



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Caption: General workflow for the spectroscopic analysis of a chemical compound.

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